

Application Notes and Protocols: Nickel-Chromium Alloys in Heterogeneous Catalysis

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Compound of Interest

Compound Name: Nickel chromate

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This document provides detailed application notes and protocols for the use of nickel-chromium (Ni-Cr) alloys in heterogeneous catalysis. Nickel-chromium alloys are versatile catalysts and catalyst supports, demonstrating significant activity and stability in a range of industrially important chemical transformations. Their applications span from large-scale chemical production to the synthesis of fine chemicals and pharmaceutical intermediates.

Overview of Applications

Nickel-chromium alloys are primarily utilized in catalysis for their high thermal and chemical stability, which imparts resistance to sintering and coking, common causes of catalyst deactivation. The addition of chromium to nickel can also modulate the electronic properties of the nickel active sites, leading to enhanced catalytic activity and selectivity.

Key application areas include:

- **Reforming Reactions:** Production of synthesis gas (syngas, a mixture of H_2 and CO) from methane and other hydrocarbons through steam reforming and dry reforming.
- **Hydrogenation Reactions:** Selective hydrogenation of functional groups, which is a cornerstone of fine chemical and pharmaceutical synthesis. This includes the reduction of nitroarenes to anilines, important precursors for many drugs.

- **Oxidation Reactions:** While less common, Ni-Cr alloys can also be employed in oxidation processes, often as catalyst supports for more active noble metals, leveraging their high-temperature stability.

Catalyst Preparation Protocols

The performance of a Ni-Cr alloy catalyst is highly dependent on its method of preparation. The following protocols describe common laboratory-scale synthesis methods.

Co-precipitation of Ni-Cr/Al₂O₃ Catalysts

This method yields a homogeneous distribution of nickel and chromium oxides on an alumina support.

Protocol:

- **Precursor Solution Preparation:**
 - Dissolve appropriate amounts of nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) and chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O) in deionized water to achieve the desired Ni:Cr molar ratio.
 - In a separate beaker, dissolve aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) in deionized water.
- **Precipitation:**
 - Slowly add the nickel and chromium nitrate solution to the aluminum nitrate solution with vigorous stirring.
 - Prepare a precipitating agent solution, such as 1 M sodium carbonate (Na₂CO₃) or ammonium carbonate ((NH₄)₂CO₃).
 - Add the precipitating agent dropwise to the mixed metal nitrate solution while maintaining a constant pH of 8-9 and a temperature of 60-70 °C. Continuous monitoring of pH is crucial.
- **Aging:**

- After the addition of the precipitating agent is complete, continue stirring the resulting slurry at the same temperature for 2-4 hours to allow for aging of the precipitate.
- Filtration and Washing:
 - Filter the precipitate using a Buchner funnel and wash thoroughly with deionized water until the filtrate is neutral (pH ~7) to remove residual ions.
- Drying:
 - Dry the filter cake in an oven at 110-120 °C overnight.
- Calcination:
 - Calcine the dried powder in a muffle furnace in static air. Ramp the temperature from room temperature to 500-600 °C at a rate of 5 °C/min and hold for 4-6 hours.
- Reduction (Activation):
 - Prior to catalytic testing, activate the calcined catalyst by reduction in a flow of H₂ (e.g., 5-10% H₂ in N₂ or Ar) at 500-700 °C for 4-6 hours.

Incipient Wetness Impregnation of Ni-Cr on a Support

This method is suitable for depositing controlled amounts of Ni and Cr onto a pre-formed support material (e.g., Al₂O₃, SiO₂, CeO₂).

Protocol:

- Support Preparation:
 - Dry the support material (e.g., γ -Al₂O₃ pellets or powder) in an oven at 110-120 °C for several hours to remove adsorbed water.
 - Determine the pore volume of the support by water or nitrogen adsorption.
- Impregnation Solution Preparation:

- Prepare an aqueous solution containing the desired amounts of nickel(II) nitrate hexahydrate and chromium(III) nitrate nonahydrate. The total volume of the solution should be equal to or slightly less than the pore volume of the support to be impregnated.
- Impregnation:
 - Add the impregnation solution dropwise to the dried support with constant mixing to ensure even distribution.
- Drying:
 - Dry the impregnated support in an oven at 110-120 °C overnight.
- Calcination:
 - Calcine the dried material in a muffle furnace under a flow of air. Ramp the temperature to 400-500 °C at a rate of 2-5 °C/min and hold for 3-5 hours.
- Reduction (Activation):
 - Activate the catalyst by reduction in a hydrogen flow (e.g., 5-10% H₂ in an inert gas) at a temperature range of 500-700 °C for 4-6 hours before the catalytic reaction.

Quantitative Data on Catalyst Performance

The following tables summarize the performance of Ni-Cr alloy catalysts in key applications.

Table 1: Methane Steam Reforming

Catalyst Composition	Support	Temperature (°C)	Pressure (atm)	S/C Ratio	CH ₄ Conversion (%)	H ₂ Selectivity (%)	CO Selectivity (%)	Reference
10% Ni - 1% Cr	γ-Al ₂ O ₃	700	1	3	85	70	15	[1] [2]
15% Ni - 3% Cr	CeO ₂ -ZrO ₂	750	1	2.5	92	75	18	[3]
12% Ni - 2% Cr	La ₂ O ₃ -Al ₂ O ₃	800	1	3	95	78	20	[4]

Table 2: Selective Hydrogenation of Nitroarenes

Catalyst Composition	Support	Substrate	Temperature (°C)	Pressure (H ₂) (bar)	Solvent	Conversion (%)	Amine Selectivity (%)	Reference
5% Ni - 0.5% Cr	SiO ₂	Nitrobenzene	80	20	Ethanol	>99	>99	[5] [6]
10% Ni - 1% Cr	Activated Carbon	4-Chloronitrobenzene	100	30	Methanol	>99	98	[7]
Raney Ni-Cr	-	3-Nitrotoluene	60	15	Isopropanol	>99	>99	[8]

Experimental Protocols for Catalytic Reactions

Methane Steam Reforming

Apparatus:

- Fixed-bed quartz reactor
- Temperature controller and furnace
- Mass flow controllers for gases (CH_4 , H_2 , N_2 , steam)
- Steam generator
- Condenser to remove unreacted water
- Gas chromatograph (GC) for product analysis

Protocol:

- Catalyst Loading: Load a known amount of the activated Ni-Cr catalyst (typically 0.1-0.5 g) into the quartz reactor, supported on quartz wool.
- System Purging: Purge the reactor system with an inert gas (e.g., N_2 or Ar) at a flow rate of 50-100 mL/min for 30 minutes to remove air.
- Heating: Heat the reactor to the desired reaction temperature (e.g., 700 °C) under the inert gas flow.
- Reaction Initiation:
 - Introduce the reactant gas mixture. For a steam-to-carbon (S/C) ratio of 3, typical flow rates would be:
 - CH_4 : 20 mL/min
 - H_2O (as steam): equivalent to 60 mL/min of gas
 - N_2 (as internal standard): 10 mL/min
 - Maintain the desired reaction pressure.
- Product Analysis:

- After the reaction reaches a steady state (typically after 30-60 minutes), analyze the composition of the effluent gas using an online GC equipped with a thermal conductivity detector (TCD) and appropriate columns (e.g., Porapak Q and Molecular Sieve 5A).
- Data Calculation: Calculate methane conversion, and selectivities for H₂ and CO based on the GC analysis results.

Selective Hydrogenation of a Functionalized Nitroarene

Apparatus:

- High-pressure autoclave (e.g., Parr reactor) with a magnetic stirrer
- Temperature and pressure controllers
- Gas inlet for H₂
- Sampling port

Protocol:

- Reactor Charging:
 - Add the substrate (e.g., 1 mmol of 4-chloronitrobenzene), the activated Ni-Cr catalyst (e.g., 20-50 mg), and the solvent (e.g., 10 mL of ethanol) to the autoclave.
- System Purging: Seal the autoclave and purge with H₂ gas three to five times to remove air.
- Reaction:
 - Pressurize the reactor with H₂ to the desired pressure (e.g., 20 bar).
 - Heat the reactor to the desired temperature (e.g., 80 °C) with vigorous stirring.
- Monitoring and Completion:
 - Monitor the reaction progress by taking small samples at regular intervals and analyzing them by GC or TLC.

- Once the reaction is complete (disappearance of the starting material), cool the reactor to room temperature and carefully vent the excess H₂.
- Product Isolation:
 - Filter the reaction mixture to remove the catalyst.
 - Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
 - Purify the product by column chromatography or recrystallization if necessary.

Visualizations

Experimental Workflow for Catalyst Preparation and Testing

Caption: Workflow for Ni-Cr/Al₂O₃ catalyst synthesis, activation, and testing.

Signaling Pathway for Selective Nitroarene Hydrogenation

Caption: Proposed pathway for the hydrogenation of a nitro group on a Ni-Cr catalyst surface.

Applications in Drug Development

The selective hydrogenation of functionalized nitroarenes is a critical transformation in the synthesis of many pharmaceutical ingredients. Anilines and their derivatives are common building blocks in medicinal chemistry. Nickel-chromium catalysts offer a cost-effective alternative to precious metal catalysts (e.g., Pt, Pd) for these reactions.

An important application is the synthesis of precursors for blockbuster drugs. For example, the reduction of a substituted nitrobenzene can be a key step in the synthesis of various kinase inhibitors used in oncology, or in the preparation of antiviral or antibacterial agents. The chemoselectivity of Ni-Cr catalysts is crucial in these syntheses, as they can selectively reduce the nitro group while leaving other sensitive functional groups (e.g., halogens, esters, nitriles) intact, which is often a challenge with more reactive catalysts. This selectivity reduces the need for protecting group chemistry, leading to more efficient and sustainable synthetic routes.^{[9][10]}

The development of robust and recyclable Ni-Cr catalysts is an active area of research aimed at further improving the green credentials of pharmaceutical manufacturing processes.

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